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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **7-Bromoquinolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its melting point and available information on its solubility, details relevant experimental protocols, and presents logical workflows and biological signaling pathways associated with quinoline derivatives.

Core Physical Properties

The physical characteristics of **7-Bromoquinolin-4-ol** are crucial for its handling, formulation, and application in research and development. The available quantitative data is summarized below.

Property	Value	Source
Melting Point	279-281 °C	[1]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.06 g/mol	[1]
Solubility	Data not available. Expected to have low aqueous solubility and higher solubility in organic solvents.	Inferred from related compounds

Experimental Protocols

Precise determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the melting point and solubility of crystalline solids like **7-Bromoquinolin-4-ol**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high accuracy using the capillary method.

- **Sample Preparation:** A small amount of finely powdered, dry **7-Bromoquinolin-4-ol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor. The sample should be positioned in the heating block or oil bath to ensure uniform heat distribution.
- **Heating:** The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

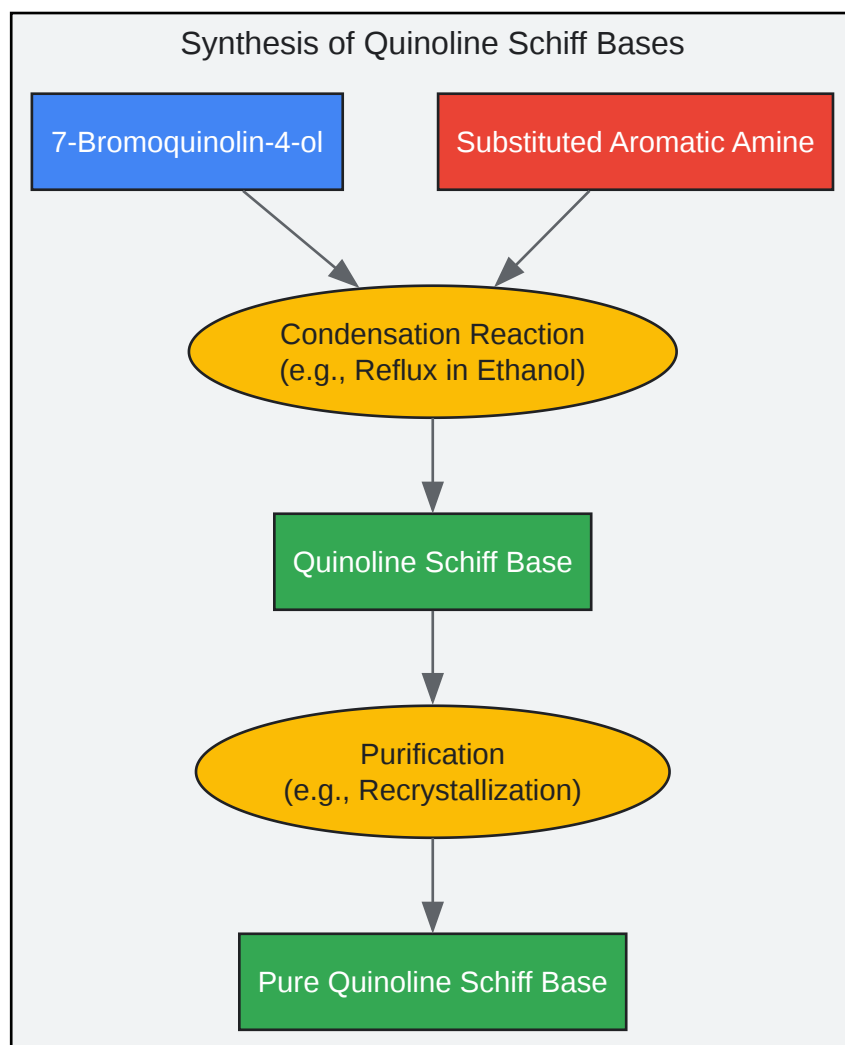
Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is a critical parameter for various applications, including formulation and bioavailability studies. The shake-flask method is a widely accepted technique for this determination.

- **System Preparation:** An excess amount of solid **7-Bromoquinolin-4-ol** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated vessel.
- **Equilibration:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter.
- **Quantification:** The concentration of **7-Bromoquinolin-4-ol** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The solubility is then expressed in units such as mg/mL or g/100mL.

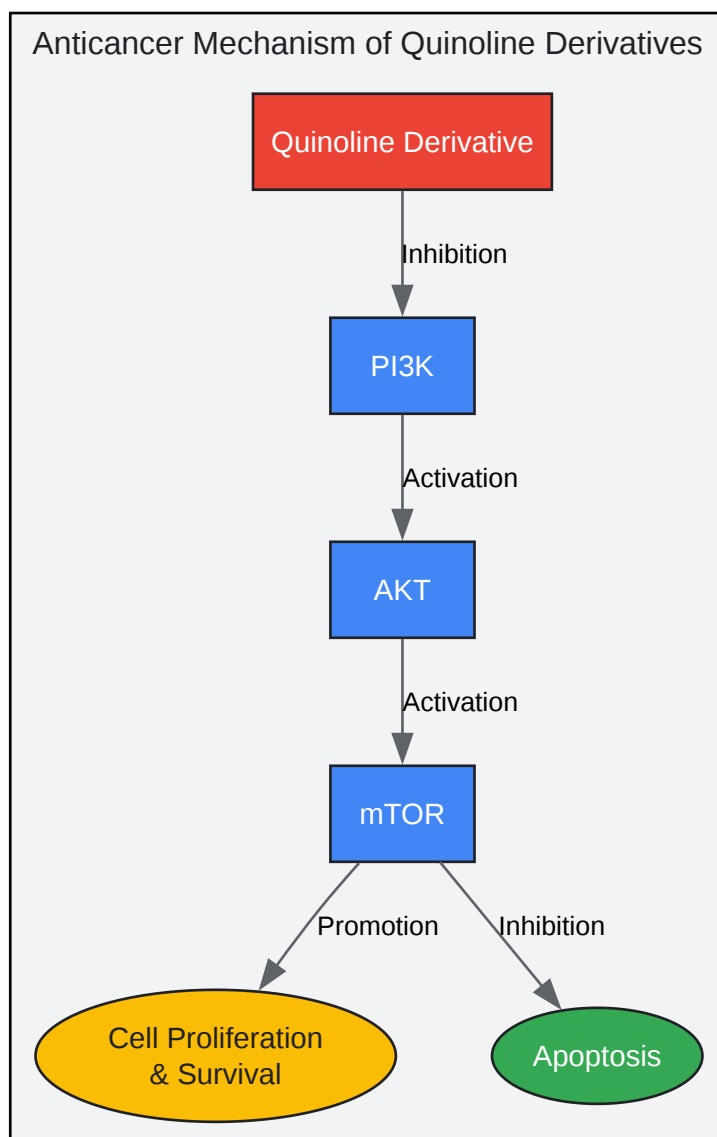
Visualized Workflows and Pathways

To provide a clearer understanding of the practical applications and biological context of quinoline derivatives, the following diagrams, generated using the DOT language, illustrate a relevant synthetic workflow and a key biological signaling pathway.



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Caption: Experimental workflow for the synthesis of quinoline Schiff bases.



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.[2]

In conclusion, while the melting point of **7-Bromoquinolin-4-ol** is well-documented, further experimental investigation is required to fully characterize its solubility profile in a range of solvents. The provided experimental protocols offer a standardized approach for such determinations. The visualized workflow and signaling pathway highlight the compound's relevance in synthetic chemistry and its potential as a scaffold for the development of novel therapeutic agents.

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References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
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